molecular formula C13H12N2O2 B2586904 1-(2-Furoyl)indolin-6-amine CAS No. 927996-98-3

1-(2-Furoyl)indolin-6-amine

Cat. No.: B2586904
CAS No.: 927996-98-3
M. Wt: 228.251
InChI Key: CRKLDMOPXVDJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Furoyl)indolin-6-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The compound this compound is characterized by the presence of a furoyl group attached to the indole ring, which imparts unique chemical and biological properties to the molecule.

Mechanism of Action

Target of Action

The primary target of 1-(2-Furoyl)indolin-6-amine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the breakdown of acetylcholine, a neurotransmitter that is important for many functions in the body, including muscle movement and memory.

Mode of Action

This compound interacts with its target, the butyrylcholinesterase enzyme, by binding to it . This binding inhibits the enzyme’s activity, leading to an increase in the levels of acetylcholine in the body .

Biochemical Pathways

The inhibition of butyrylcholinesterase by this compound affects the cholinergic pathway . This pathway is responsible for the transmission of signals in the nervous system. The increase in acetylcholine levels due to the inhibition of butyrylcholinesterase can enhance signal transmission in this pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmission. By inhibiting butyrylcholinesterase and increasing acetylcholine levels, this compound can enhance signal transmission in the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furoyl)indolin-6-amine typically involves the reaction of indole derivatives with furoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction between indole and furoyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)indolin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

1-(2-Furoyl)indolin-6-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Furoyl)indolin-6-amine is unique due to the specific positioning of the furoyl and amine groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(6-amino-2,3-dihydroindol-1-yl)-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-4-3-9-5-6-15(11(9)8-10)13(16)12-2-1-7-17-12/h1-4,7-8H,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKLDMOPXVDJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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